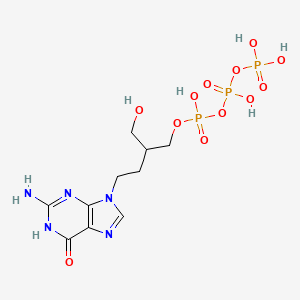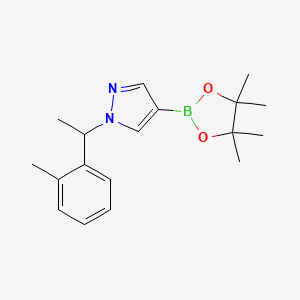
6-(4-(Terc-butil)fenil)pirimidin-4-ol
Descripción general
Descripción
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Sistemas Bicíclicos
6-(4-(Terc-butil)fenil)pirimidin-4-ol: se utiliza en la síntesis de sistemas bicíclicos como pirimido[4,5-d]pirimidinas y pirimido[5,4-d]pirimidinas. Estos compuestos son significativos debido a sus aplicaciones biológicas y se utilizan ampliamente en los campos médico y farmacéutico .
Aplicaciones Antiinflamatorias
Este compuesto se ha estudiado por sus posibles efectos antiinflamatorios. La determinación in vitro y los estudios de acoplamiento molecular sugieren que los derivados de este compuesto podrían inhibir la producción de mediadores proinflamatorios y citocinas en las células de macrófagos .
Complejos Organometálicos
El grupo terc-butilfenil dentro de la estructura de This compound puede ser importante en el diseño y la aplicación de complejos organometálicos, que se utilizan como catalizadores en la polimerización de alfa-olefinas .
Catálisis en Síntesis Orgánica
El compuesto está involucrado en procesos catalíticos, como la metilación catalizada por Ni de haluros de alquilo no activados y cloruros de ácido, y en reacciones de acoplamiento cruzado reductivo defluorante alílico .
Aplicaciones de Auxiliares Quirales
Los compuestos relacionados con el terc-butilfenil se utilizan como auxiliares quirales en la síntesis de compuestos enantioméricamente puros, que son cruciales para crear aminas bioactivas y sus derivados .
Bioingeniería y Química Aplicada
Los derivados del compuesto se utilizan en aplicaciones de bioingeniería y ambientales, aprovechando los usos de polímeros naturales y sintéticos en los campos biomédicos .
Análisis Bioquímico
Biochemical Properties
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transient receptor potential vanilloid type 1 (TRPV1) channels, acting as an antagonist . This interaction is competitive and reversible, blocking activation by capsaicin and low pH with IC50 values of 65.4 and 26.4 nM, respectively . Additionally, it inhibits heat-induced activation of TRPV1, demonstrating its potential in modulating pain and inflammation pathways .
Cellular Effects
The effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reverse visceral hypersensitivity and somatic inflammatory pain in rodent models . This compound also affects gene expression related to pain and inflammation, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. It acts as a polymodal inhibitor of TRPV1, blocking the activation of the human channel by capsaicin and low pH . The inhibition is competitive and reversible, indicating that the compound binds to the active site of the TRPV1 channel, preventing its activation . This mechanism of action highlights its potential as a therapeutic agent for managing pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, ensuring consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of TRPV1 activity, leading to prolonged analgesic effects .
Dosage Effects in Animal Models
The effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 activity without causing significant adverse effects . At higher doses, it may induce mild hyperthermia, although this effect is less pronounced compared to other TRPV1 antagonists . The compound’s analgesic properties are dose-dependent, with higher doses providing more substantial pain relief .
Metabolic Pathways
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interactions with these enzymes, affecting its overall efficacy and duration of action . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(17)16-9-15-12/h4-9H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIKRPFENOCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)
![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)
![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)

![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)

![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)


![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
